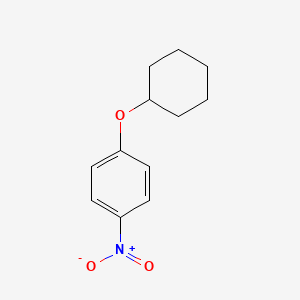

1-(Cyclohexyloxy)-4-nitrobenzene

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ultrasound-Assisted Preparation of Nitro Aromatic Ethers

Research conducted by Harikumar and Rajendran (2014) focused on the preparation of 1-butoxy-4-nitrobenzene, a compound closely related to 1-(Cyclohexyloxy)-4-nitrobenzene, using ultrasound-assisted organic solvent conditions. They utilized a multi-site phase-transfer catalyst for this synthesis, highlighting the enhanced efficiency of the reaction under ultrasound irradiation compared to traditional methods. This technique could be applicable to the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene and related compounds (Harikumar & Rajendran, 2014).

Gold-Catalyzed Synthesis of Azacyclic Compounds

Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which are structurally similar to 1-(Cyclohexyloxy)-4-nitrobenzene. The core structures of the resulting products were constructed through a formal [2 + 2 + 1] cycloaddition involving α-carbonyl carbenoids and nitroso species. This research opens pathways for the synthesis of complex organic structures using nitro aromatic ethers as starting materials (Jadhav, Bhunia, Liao, & Liu, 2011).

Synthesis of Cyclohexanone Oxime from Nitrobenzene

Rubio-Marqués et al. (2014) demonstrated a one-pot synthesis of cyclohexanone oxime from nitrobenzene using palladium and gold nanoparticles on carbon as a catalyst. This study is relevant as it showcases the transformation of nitrobenzene, a chemical relative of 1-(Cyclohexyloxy)-4-nitrobenzene, into useful industrial chemicals, suggesting potential applications in synthesizing derivatives of 1-(Cyclohexyloxy)-4-nitrobenzene (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).

Electrochemical Sensing Based on Nitrobenzene Derivatives

Kingsford et al. (2018) explored the use of 1-chloro-4-nitrobenzene, a compound similar to 1-(Cyclohexyloxy)-4-nitrobenzene, for developing highly sensitive electrochemical sensors. They designed a sensor using carbon nanohorns and β-cyclodextrin nanohybrids, demonstrating its efficacy in detecting nitrobenzene derivatives. This suggests potential applications of 1-(Cyclohexyloxy)-4-nitrobenzene in environmental monitoring and analytical chemistry (Kingsford, Qian, Zhang, Yi, & Zhu, 2018).

Gel Sculpture from Simple Organic Salts

Sahoo et al. (2012) synthesized low molecular weight gelators derived from tert-butoxycarbonyl-protected L-amino acids and secondary amines, including dicyclohexylamine, which is related to the cyclohexyl structure in 1-(Cyclohexyloxy)-4-nitrobenzene. These gelators displayed remarkable load-bearing, moldable, and self-healing properties, indicating potential applications in materials science for compounds structurally related to 1-(Cyclohexyloxy)-4-nitrobenzene (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Safety and Hazards

Propriétés

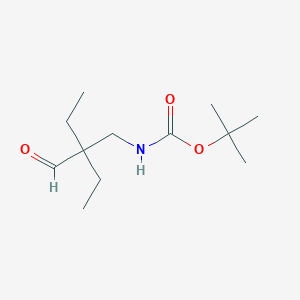

IUPAC Name |

1-cyclohexyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexyloxy)-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)

![3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)

![1-methyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2544497.png)

![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)

![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)